2-(Difluoromethyl)-3,6-difluoropyridine

Descripción

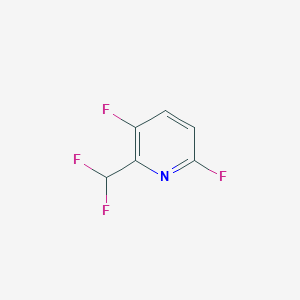

Structure

2D Structure

Propiedades

IUPAC Name |

2-(difluoromethyl)-3,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMRMWXRNIWBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogen Exchange Reactions

Substrate Fluorination via Alkali Metal Fluorides

A foundational method involves reacting chlorinated pyridine precursors with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. For example:

- Starting material : 2-chloromethyl-3,6-dichloropyridine.

- Conditions :

- Mechanism : Nucleophilic aromatic substitution (SNAr) at positions 3 and 6, followed by fluorination of the chloromethyl group.

- Yield : Up to 96% for analogous difluoropyridines under optimized KF stoichiometry (110–115% excess).

Key Data Table

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Temperature | 185–188°C | |

| KF:Substrate Ratio | 1.1:1 to 1.15:1 (stoichiometric) | |

| Reaction Time | 8–15 hours | |

| By-product Formation | <1% methylthio derivatives |

Electrophilic Fluorination

Multi-Step Defluorination/Hydrazination

Amination-Defluorination Pathways

A patent by Perkin Transactions describes a route involving hydrazine intermediates:

- Step 1 : React 2,3,5,6-tetrafluoropyridine with hydrazine monohydrate to form 2-hydrazino-3,5,6-trifluoropyridine.

- Step 2 : Reduce with H2/Raney Ni to yield 2-amino-3,5,6-trifluoropyridine.

- Step 3 : Defluorinate selectively at position 5 using aqueous ammonia/Zn catalyst, followed by fluorination of the amino group.

Critical Parameters

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazine monohydrate | 50–150°C, 2–10 hours | Hydrazino intermediate |

| 2 | H2/Raney Ni | RT, 1 atm | Amino derivative |

| 3 | NH3(aq)/Zn | 0–40°C, 12–40 hours | Selective defluorination |

Challenges and By-Product Mitigation

- Solvent Degradation : DMSO decomposes above 190°C, forming dimethyl sulfide and bis(methylthio)methane.

- HF Management : Strict control of HF sources (<0.015 g HF/100 g KF) minimizes corrosion and by-products.

- Regioselectivity : Use of sterically hindered solvents (e.g., sulfolane) improves fluorination at positions 3 and 6 over 2.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogen Exchange | High yields, scalable | Requires high-purity KF/CsF |

| Electrophilic Fluorination | Mild conditions, precise control | Cost of Selectfluor® |

| Hydrazination Pathway | Functional group versatility | Multi-step, lower atom economy |

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)-3,6-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium or copper catalysts with organometallic reagents.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Drug Design and Development

The incorporation of fluorine atoms into organic molecules has been shown to enhance their pharmacological properties. The difluoromethyl group in 2-(Difluoromethyl)-3,6-difluoropyridine can significantly affect the lipophilicity, metabolic stability, and binding affinity of potential drug candidates. Research indicates that fluorinated compounds often exhibit improved bioavailability and selectivity towards biological targets.

-

Case Study: PKCθ Inhibitors

A study highlighted the synthesis of 3-substituted-2,6-difluoropyridines for use as inhibitors of Protein Kinase C theta (PKCθ), which is implicated in various diseases including cancer and autoimmune disorders. The difluoromethyl substitution was crucial for enhancing the potency of these inhibitors . -

Fluorine's Role in Drug Design

The introduction of fluorinated moieties can modulate the pharmacokinetic properties of drugs. A case study on fluoroanisoles demonstrated that the presence of difluoromethyl groups can lead to increased potency and improved in vivo properties .

Agrochemical Applications

a. Herbicides and Pesticides

Fluorinated pyridine derivatives are increasingly utilized in the development of herbicides due to their enhanced biological activity and selectivity. The compound this compound has been investigated for its potential as an active ingredient in herbicides.

- Case Study: Herbicide Development

Research into 6-(poly-substituted aryl)-4-aminopicolinates indicates that incorporating difluoromethyl groups into herbicidal compounds can improve efficacy against target weeds while minimizing off-target effects .

Synthetic Methodologies

a. Synthesis Techniques

Efficient synthesis methods for producing this compound are critical for its application in research and industry. Various synthetic routes have been explored:

-

Fluorination Reactions

The preparation often involves fluorination processes using alkali metal fluorides under controlled conditions to achieve high yields with minimal by-products. For instance, reactions involving potassium fluoride (KF) with chloropyridines have shown promising results . -

Facile Preparation Methods

Recent advancements have led to more straightforward synthetic pathways that enhance the yield of difluoropyridines while reducing reaction times and costs . These methods are essential for scaling up production for commercial applications.

Summary Table of Applications

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Medicinal Chemistry | PKCθ Inhibitors | Enhanced potency and selectivity |

| Agrochemicals | Herbicides | Improved efficacy against target species |

| Synthetic Methodologies | Synthesis of difluoropyridines | Increased yield and reduced reaction time |

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-3,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. The compound may modulate various signaling pathways, depending on its specific application in medicinal chemistry.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Fluorinated pyridines are widely studied for their utility in medicinal chemistry, materials science, and catalysis. Below, 2-(difluoromethyl)-3,6-difluoropyridine is compared to structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of Selected Fluorinated Pyridines

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethyl (CF₂H) group at position 2 in this compound acts as a moderate electron-withdrawing substituent, stabilizing the pyridine ring against nucleophilic attack. In contrast, trifluoromethyl (CF₃) groups (e.g., in 2,4-dichloro-6-trifluoromethylpyridine) provide stronger electron withdrawal, enhancing resistance to oxidation . Fluorine at Position 3: Fluorine’s inductive effect increases ring electronegativity, improving solubility in polar solvents compared to non-fluorinated analogs .

Pharmaceutical and Agrochemic al Relevance

- This compound lacks direct biological data in the provided evidence. However, fluoropyridines with CF₃ or CF₂H groups are frequently employed in drug discovery. For example: 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine () demonstrated herbicidal activity due to the synergistic effects of fluorine and trifluoromethyl groups on target binding.

Actividad Biológica

Overview

2-(Difluoromethyl)-3,6-difluoropyridine is a fluorinated heterocyclic compound that has gained considerable attention in medicinal chemistry due to its enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it a promising scaffold for drug development, particularly in targeting various biological pathways.

Target of Action

The compound is structurally similar to difluoromethylornithine (DFMO), which is known to inhibit ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This inhibition can affect cell proliferation and differentiation, making it relevant in cancer therapy and antiviral strategies.

Biochemical Pathways

Research indicates that this compound interacts with several enzymes and proteins. It has been observed to influence cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction may lead to altered drug metabolism and efficacy.

Cellular Effects

The compound has shown a variety of effects on cellular processes:

- Cell Signaling : It modulates signaling pathways that can alter gene expression profiles.

- Gene Expression : Changes in the activity of transcription factors have been noted, suggesting potential applications in gene therapy or regulation.

- Metabolic Pathways : Involvement in various metabolic pathways has been confirmed, with interactions leading to biotransformation into different metabolites.

Pharmacokinetics

The incorporation of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability. These properties are critical for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Studies

- Inhibition of ODC : Studies have demonstrated that this compound effectively inhibits ODC activity in vitro, leading to reduced polyamine levels in cancer cell lines. This suggests potential use as an anticancer agent.

- Effects on Cytochrome P450 : Experimental data indicate that the compound alters the activity of cytochrome P450 enzymes, impacting the metabolism of co-administered drugs. This interaction necessitates careful consideration in polypharmacy scenarios.

- Animal Model Studies : In various animal models, dosage-dependent effects were observed. Lower doses exhibited therapeutic benefits while higher doses resulted in toxicity, highlighting the importance of dosage optimization in clinical applications.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages for this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Enhanced metabolic stability | ODC inhibition |

| 2-(Trifluoromethyl)-3,6-difluoropyridine | Higher lipophilicity | Varies with substitution |

| 2-(Difluoromethyl)-4,5-difluoropyridine | Different substitution pattern | Potentially altered binding affinity |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(difluoromethyl)-3,6-difluoropyridine, and how can regioselectivity be optimized?

- Methodological Answer : The synthesis of polyfluorinated pyridines often faces regioselectivity challenges due to competing substitution pathways. For example, fluorination at the 3- and 6-positions can be influenced by steric and electronic effects. A common approach involves halogen-dance reactions or directed metalation strategies using organometallic intermediates (e.g., lithium or magnesium bases) to direct fluorine substitution . Evidence from Schlosser et al. highlights the use of 2,4,6-trihalopyridines to reroute nucleophilic substitution to desired positions via temperature-controlled protocols .

Q. How can researchers characterize the structural and electronic properties of this compound effectively?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for tracking fluorination patterns and confirming substitution sites, as fluorine's high electronegativity induces distinct chemical shifts .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects distort electronic predictions .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, aiding in understanding reactivity and intermolecular interactions .

Q. What role does the difluoromethyl group play in modifying the compound’s physicochemical properties?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Its electron-withdrawing nature reduces basicity of adjacent amines, improving bioavailability. Comparative studies using analogs (e.g., methyl vs. trifluoromethyl) can isolate these effects via LogP measurements and pKa profiling .

Q. Which fluorinating agents are most effective for introducing fluorine atoms into pyridine derivatives?

- Methodological Answer :

- Electrophilic Fluorination : Selectfluor® or -fluoropyridinium salts for direct C–H fluorination.

- Nucleophilic Fluorination : KF or CsF in polar aprotic solvents (e.g., DMSO) under microwave irradiation enhances reaction rates .

- Decarboxylative Fluorination : Silver-mediated reactions using fluorinated carboxylic acid precursors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in fluorine substitution (e.g., 3,5-difluoro vs. 2,6-difluoro) or replacement of difluoromethyl with -CF or -CH.

- In Vitro Assays : Test inhibition of mitochondrial Complex II (succinate dehydrogenase), a known target for fluorinated pyridine carboxamides .

- Molecular Docking : Map fluorine interactions with protein residues (e.g., hydrogen bonding with Ser-56 in SDH) to rationalize potency differences .

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?

- Methodological Answer :

- Solvent Effects : Re-evaluate computational models to include solvent interactions (e.g., DMSO’s coordinating ability alters transition states).

- Isotopic Labeling : Use -tracers to track unexpected substitution pathways in kinetic studies.

- Cross-Validation : Compare results with structurally related compounds (e.g., 2,6-difluoropyridine-3-boronic acid) to identify systematic errors .

Q. How does the compound’s fluorination pattern influence its metabolic stability in vitro?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS. Fluorine’s inductive effects reduce cytochrome P450-mediated oxidation.

- Isotope Effects : Compare / or / analogs to identify rate-determining metabolic steps .

Q. What in vitro models are suitable for assessing mitochondrial toxicity of this compound?

- Methodological Answer :

- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) in cell lines (e.g., HepG2) to detect Complex II inhibition.

- ROS Assays : Quantify reactive oxygen species (ROS) production via fluorescent probes (e.g., DCFH-DA) to link toxicity to electron transport chain disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.